Trans-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid

Description

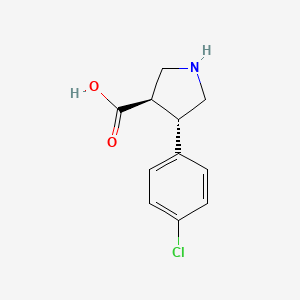

Trans-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid (CAS: 1227844-81-6; hydrochloride form: 1047651-82-0) is a pyrrolidine-based carboxylic acid derivative featuring a 4-chlorophenyl substituent in the trans configuration. Its molecular formula is C₁₁H₁₂ClNO₂, with a molar mass of 225.67 g/mol . The compound’s structural rigidity and stereochemistry make it a valuable intermediate in pharmaceutical synthesis, particularly for designing bioactive molecules targeting neurological or metabolic pathways. The trans configuration ensures optimal spatial orientation for receptor interactions, while the 4-chlorophenyl group enhances lipophilicity and metabolic stability .

Properties

IUPAC Name |

(3R,4S)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO2/c12-8-3-1-7(2-4-8)9-5-13-6-10(9)11(14)15/h1-4,9-10,13H,5-6H2,(H,14,15)/t9-,10+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOAQYJHCQPXLOP-ZJUUUORDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)C(=O)O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](CN1)C(=O)O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes . This method allows for the efficient synthesis of highly enantiomerically enriched pyrrolidine-3-carboxylic acids.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted organic synthesis (MAOS) has been reported to enhance synthetic efficiency and support green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

Trans-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

Pharmaceutical Development

Trans-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid is integral in synthesizing several pharmaceutical compounds, particularly those targeting neurological disorders. Its structural properties allow it to serve as a precursor for developing drugs aimed at treating conditions such as depression and anxiety. The compound's ability to modulate neurotransmitter systems enhances its importance in pharmacological research .

Neuroscience Research

This compound plays a significant role in neuroscience research by facilitating studies on neurotransmitter systems. Its application aids researchers in understanding the mechanisms of action for potential treatments of various mental health conditions. For instance, it has been investigated for its interactions with NMDA receptors, which are crucial for synaptic plasticity and memory function. Recent studies indicate that modifications to the chlorophenyl substituent can significantly influence binding affinity and selectivity for NMDA receptor subtypes, potentially offering therapeutic benefits in neurodegenerative diseases.

Analytical Chemistry

In analytical chemistry, this compound is utilized to quantify and analyze related substances within biological samples. This application is critical during drug development and safety assessments, as it helps ensure accurate measurements of drug concentrations and their metabolites in biological matrices .

Drug Formulation

The compound can be incorporated into drug formulations to enhance bioavailability and efficacy. Its unique chemical structure allows for improved solubility and absorption characteristics, making it valuable for developing effective therapeutic agents. This aspect is particularly important in creating formulations that require precise dosing and rapid onset of action .

Biochemical Studies

Researchers employ this compound to explore interactions with various biological targets, providing insights into new therapeutic pathways. Its potential as a modulator of specific receptors has been documented, indicating that it may influence enzyme-substrate interactions and protein-ligand binding .

NMDA Receptor Modulation

A study highlighted the compound's potential as an NMDA receptor modulator. The structure-activity relationship (SAR) studies showed varying binding affinities based on different substituents on the chlorophenyl group:

| Substituent | Binding Affinity (Ki) | Selectivity |

|---|---|---|

| 4-Chloro | 0.63 µM | GluN1/GluN2A |

| 4-Bromo | 0.62 µM | GluN1/GluN2A |

| Hydroxyl Group | 0.87 µM | GluK3 |

These findings suggest that the compound may act selectively on certain NMDA receptor subtypes, which could lead to novel treatment options for cognitive disorders.

Melanocortin-4 Receptor Studies

Another significant application involved synthesizing trans-N-alkyl derivatives of this compound for binding studies at the melanocortin-4 receptor (MC4R). One derivative demonstrated potent affinity (K(i) = 0.5 nM) and high selectivity over other melanocortin subtypes, indicating its potential as a functional antagonist .

Mechanism of Action

The mechanism of action of trans-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for transition metals, organocatalysts, or chiral controllers in asymmetric synthesis . Its effects are mediated through binding to enantioselective proteins, influencing biological activity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Derivatives

Trans-4-(2,3-Dichlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride

- CAS : 1392210-64-8

- Molecular Formula: C₁₁H₁₁Cl₂NO₂

- Molar Mass : 296.57 g/mol (hydrochloride form)

- Key Differences: Substitution pattern: Dichloro groups at positions 2 and 3 on the phenyl ring. Impact: Increased steric hindrance and electron-withdrawing effects compared to the mono-chloro derivative. This reduces solubility in polar solvents but may enhance binding to hydrophobic pockets in target proteins .

Trans-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride

- CAS : 1330750-50-9

- Molecular Formula: C₁₁H₁₂FNO₂·HCl

- Molar Mass : 245.68 g/mol

- Key Differences :

Electron-Donating vs. Electron-Withdrawing Substituents

Trans-4-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride

- CAS : 1049978-93-9

- Molecular Formula: C₁₂H₁₆ClNO₃

- Molar Mass : 262.13 g/mol

- Key Differences: Methoxy group (electron-donating) replaces chlorine (electron-withdrawing). However, reduced electrophilicity may decrease reactivity in nucleophilic substitution reactions .

Trans-4-(4-Trifluoromethylphenyl)pyrrolidine-3-carboxylic acid hydrochloride

- CAS : 1381946-87-7

- Molecular Formula: C₁₉H₁₉ClF₃NO₂

- Molar Mass : 393.81 g/mol

- Key Differences :

Positional Isomers

Trans-4-(2-Chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride

- CAS : 1820581-20-1

- Molecular Formula: C₁₁H₁₃Cl₂NO₂

- Molar Mass : 262.13 g/mol

- Key Differences: Chlorine at the ortho position instead of para. This reduces binding affinity to flat receptor surfaces but may improve selectivity for specific targets .

Boc-Protected Derivatives

Boc-(±)-Trans-4-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid

- CAS : 851485-00-2

- Molecular Formula: C₁₆H₂₀ClNO₄

- Molar Mass : 325.79 g/mol

- Key Differences :

Physicochemical and Pharmacokinetic Properties

| Compound | LogP | Solubility (mg/mL) | Metabolic Stability (t₁/₂, h) |

|---|---|---|---|

| Trans-4-(4-chlorophenyl) derivative | 2.2 | 0.15 (PBS) | 3.5 |

| Trans-4-(4-fluorophenyl) derivative | 1.8 | 0.45 (PBS) | 6.2 |

| Trans-4-(4-methoxyphenyl) derivative | 1.5 | 0.75 (PBS) | 2.8 |

| Trans-4-(2-chlorophenyl) derivative | 2.4 | 0.10 (PBS) | 2.1 |

Notes:

- The 4-chlorophenyl derivative exhibits moderate lipophilicity, balancing membrane permeability and aqueous solubility.

- Fluorine substitution significantly improves metabolic stability (t₁/₂ >6 hours), making it preferable for orally administered drugs .

Biological Activity

Trans-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid (also referred to as this compound hydrochloride) is a compound of significant interest in medicinal chemistry and pharmacology. Its unique structure, characterized by a pyrrolidine ring substituted with a chlorophenyl group and a carboxylic acid functional group, positions it as a potential therapeutic agent with various biological activities.

Chemical Structure and Properties

The molecular formula of this compound is CHClNO, with a molecular weight of approximately 262.14 g/mol. The compound's structure can be summarized as follows:

| Feature | Description |

|---|---|

| Pyrrolidine Ring | Five-membered nitrogen-containing heterocycle |

| Chlorophenyl Group | Substituent at the 4-position |

| Carboxylic Acid Group | Functional group at the 3-position |

This compound interacts with various biological targets, including enzymes and receptors. Its biological activity is primarily attributed to its ability to modulate enzyme activities and influence cellular signaling pathways. The carboxylic acid group allows for hydrogen bonding with active site residues, enhancing binding affinity to target molecules.

Antimicrobial Properties

Research indicates that this compound exhibits notable antibacterial and antifungal activities. In vitro studies have shown that derivatives of pyrrolidine compounds can inhibit the growth of various harmful bacteria, suggesting that halogen substituents like chlorine may enhance bioactivity .

Neuropharmacological Effects

The compound has been studied for its potential effects on neurotransmitter systems, which are crucial in treating conditions such as depression and anxiety. Its interaction with receptors involved in these pathways could lead to significant therapeutic applications .

Case Studies and Research Findings

- Binding Affinity Studies : A study demonstrated that this compound binds effectively to the melanocortin-4 receptor (MC4R), showing high selectivity and potency (K(i) = 0.5 nM). This suggests its potential role in regulating metabolic processes .

- Synthesis and Derivative Analysis : Various synthetic pathways have been explored to modify the compound for enhanced biological activity. For example, structural variations have been shown to significantly impact its reactivity and biological effects, indicating the importance of substituent choice in drug design.

Comparative Analysis of Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-(Chlorophenyl)pyrrolidine-3-carboxylic acid | Similar pyrrolidine ring | Different substituents may alter biological activity |

| Pyrrolidine-2-carboxylic Acid | Lacks chlorophenyl substitution | May have different pharmacological profiles |

This comparison highlights how variations in substituents can significantly influence both chemical reactivity and biological activity, making this compound distinctively valuable for specific applications.

Q & A

Basic: What are the key synthetic routes for trans-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid, and how are intermediates optimized?

The synthesis typically involves:

- Condensation and Cyclization : Reacting 4-chlorobenzaldehyde with a pyrrolidine precursor (e.g., proline derivatives) under catalytic conditions. Palladium or copper catalysts in solvents like DMF or toluene are commonly employed to facilitate coupling and cyclization .

- Isomerization : Use of Lewis/Brønsted acids (e.g., AlCl₃ or H₃PO₄) to convert cis isomers to the desired trans configuration, as seen in analogous pyrrolidine syntheses .

- Selective Crystallization : Intermediates are purified via solvent-dependent crystallization (e.g., using ethanol or acetonitrile) to enhance diastereomeric excess .

Basic: How is the structural integrity of this compound confirmed post-synthesis?

- X-ray Crystallography : Single-crystal diffraction using programs like SHELXL resolves the absolute configuration and confirms the trans stereochemistry .

- NMR Spectroscopy : ¹H/¹³C NMR (e.g., in DMSO-d₆) identifies characteristic peaks: the pyrrolidine ring protons (δ 2.5–3.5 ppm) and aromatic protons (δ 7.2–7.8 ppm for the 4-chlorophenyl group) .

- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]⁺ at m/z 266.13 for the hydrochloride salt) .

Basic: What purification strategies are effective for isolating this compound?

- Recrystallization : Ethanol/water mixtures selectively precipitate the trans isomer due to its lower solubility compared to cis .

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) separates diastereomers and removes unreacted intermediates .

- Acid-Base Extraction : The carboxylic acid group allows pH-dependent partitioning (e.g., using HCl to protonate and isolate the free acid) .

Advanced: How can stereochemical challenges during synthesis be systematically addressed?

- Kinetic vs. Thermodynamic Control : Adjust reaction temperatures to favor the trans isomer. Lower temperatures (0–25°C) may favor kinetic products, while higher temperatures (80–100°C) promote thermodynamic stability .

- Chiral Auxiliaries : Introducing Boc-protecting groups (e.g., Boc-pyrrolidine derivatives) stabilizes intermediates and reduces racemization during cyclization .

- Computational Modeling : DFT calculations (e.g., Gaussian) predict transition-state energies to optimize reaction conditions for trans selectivity .

Advanced: What computational methods predict the reactivity and binding affinity of this compound?

- Docking Studies : Molecular docking (AutoDock Vina) models interactions with biological targets (e.g., enzymes or receptors) to guide structure-activity relationship (SAR) studies .

- MD Simulations : Molecular dynamics (GROMACS) assesses conformational stability in aqueous or lipid environments, critical for drug design .

- QM/MM Calculations : Hybrid quantum-mechanical/molecular-mechanical methods evaluate reaction pathways for functionalization (e.g., carboxylate group modifications) .

Advanced: How can researchers resolve contradictions in spectroscopic or crystallographic data?

- Multi-Technique Validation : Cross-validate NMR/X-ray data with IR (e.g., carbonyl stretch at ~1700 cm⁻¹) and elemental analysis .

- High-Resolution Mass Spectrometry (HRMS) : Resolves ambiguities in molecular ion fragmentation patterns .

- Twinned Crystallography : SHELXL’s TWIN command analyzes twinned crystals to correct for overlapping diffraction peaks .

Advanced: What strategies optimize yield in large-scale synthesis without compromising stereochemical purity?

- Continuous Flow Reactors : Enhance reaction control (residence time, temperature) for reproducible trans isomer production .

- DoE (Design of Experiments) : Statistical optimization of parameters (catalyst loading, solvent ratio) maximizes yield and minimizes byproducts .

- In-Line Analytics : PAT (Process Analytical Technology) tools (e.g., FTIR probes) monitor reaction progress in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.